molecular formula C17H18N2OS B11547479 2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B11547479
M. Wt: 298.4 g/mol
InChI Key: DVUZTGFJYSDTEH-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a sulfanyl group and a phenylmethylidene moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of 2-methylphenylmethyl sulfide with phenylmethylidene acetohydrazide under controlled conditions. The reaction is usually carried out in a solvent such as dry DMF (dimethylformamide) with the addition of a base like triethylamine (TEA) to facilitate the reaction . The mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product in high yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylmethylidene moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the phenylmethylidene moiety can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but docking studies suggest potential interactions with key proteins involved in bacterial cell division and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[(2-METHYLPHENYL)METHYL]SULFANYL}-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-[(2-methylphenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C17H18N2OS/c1-14-7-5-6-10-16(14)12-21-13-17(20)19-18-11-15-8-3-2-4-9-15/h2-11H,12-13H2,1H3,(H,19,20)/b18-11+

InChI Key

DVUZTGFJYSDTEH-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.